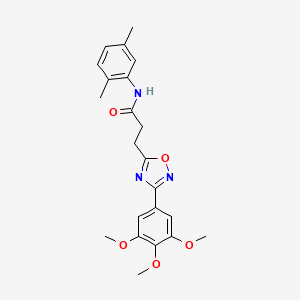
(Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a chemical compound that belongs to the class of quinoline derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Wirkmechanismus
The mechanism of action of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cell growth and survival. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair, and to induce the accumulation of reactive oxygen species, which can lead to cell death. In bacteria and fungi, it has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins and nucleic acids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one depend on the specific application and concentration used. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In bacteria and fungi, it has been shown to inhibit the growth and survival of pathogenic microorganisms. In material science, it has been shown to exhibit fluorescent properties and to have potential applications in the development of functional materials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in lab experiments include its versatility, stability, and potential for multiple applications. It can be synthesized in relatively high yields and purity, and its properties can be easily modified by introducing different functional groups. However, the limitations of using (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one include its potential toxicity and limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one. These include:
1. Optimization of the synthesis method to improve the yield, purity, and scalability of the product.
2. Investigation of the structure-activity relationship to identify more potent and selective analogs with improved pharmacological properties.
3. Evaluation of the in vivo efficacy and toxicity of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in animal models of cancer, bacterial and fungal infections, and other diseases.
4. Development of novel applications of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one in material science, such as the development of sensors, optoelectronic devices, and biomaterials.
5. Exploration of the potential synergistic effects of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one with other drugs or therapies for the treatment of cancer and other diseases.
In conclusion, (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one is a versatile and promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one may lead to the discovery of novel drugs, materials, and technologies that can benefit human health and society.
Synthesemethoden
The synthesis of (Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one involves the reaction between 6-ethoxy-2-(phenylthio)quinoline-3-carbaldehyde and 2-phenyloxazole-5-one in the presence of a suitable catalyst and solvent. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, time, and concentration.
Wissenschaftliche Forschungsanwendungen
(Z)-4-((6-ethoxy-2-(phenylthio)quinolin-3-yl)methylene)-2-phenyloxazol-5(4H)-one has been investigated for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied as a potential antibacterial and antifungal agent due to its ability to inhibit the growth of pathogenic microorganisms. In material science, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of functional materials.
Eigenschaften
IUPAC Name |
(4Z)-4-[(6-ethoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3S/c1-2-31-21-13-14-23-19(16-21)15-20(26(29-23)33-22-11-7-4-8-12-22)17-24-27(30)32-25(28-24)18-9-5-3-6-10-18/h3-17H,2H2,1H3/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUJAHHFWXGHHT-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)SC3=CC=CC=C3)/C=C\4/C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-{[6-ethoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694144.png)



![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694164.png)

![2-(4-methoxyphenyl)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7694196.png)




![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)
